![molecular formula C9H8N2O2 B13084261 4-Acetyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13084261.png)
4-Acetyl-1H-benzo[d]imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used as pharmacophores in drug discovery. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
The synthesis of 4-Acetyl-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. One common method includes heating o-phenylenediamine with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring . Industrial production methods often employ similar synthetic routes but may use different catalysts or solvents to optimize yield and purity.
化学反応の分析
4-Acetyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced benzimidazole compounds.
Substitution: The acetyl group in this compound can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
科学的研究の応用
4-Acetyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its biological activities, this compound is studied for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Acetyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating their activity and resulting in therapeutic effects .
類似化合物との比較
4-Acetyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its anticancer and antiviral activities.
4-(1H-benzo[d]imidazol-2-yl)aniline: Exhibits antimicrobial and anti-inflammatory properties.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its acetyl group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
4-acetyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-5(12)6-3-2-4-7-8(6)11-9(13)10-7/h2-4H,1H3,(H2,10,11,13) |
InChIキー |
CGYMEAPJVREGQJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C2C(=CC=C1)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


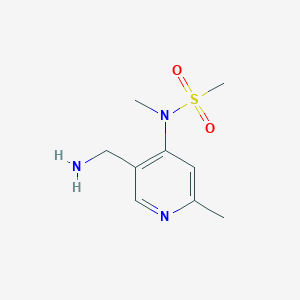
![6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13084185.png)
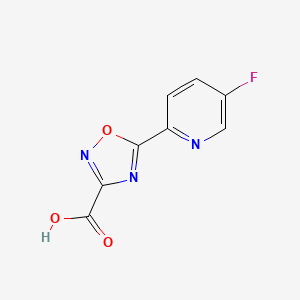

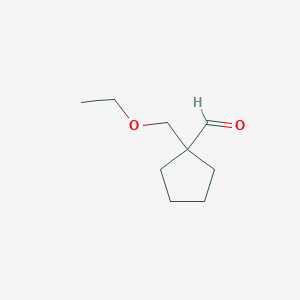

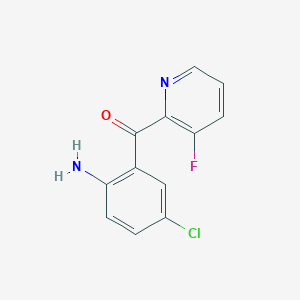
![6-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B13084229.png)

![1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084242.png)
![5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084247.png)
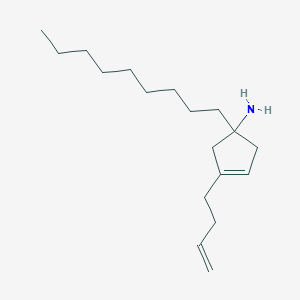

![4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13084252.png)
